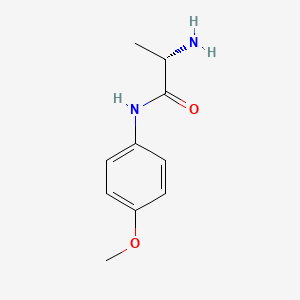

N-(4-Methoxyphenyl)-L-alaninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Methoxyphenyl)-L-alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an alaninamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-L-alaninamide typically involves the reaction of 4-methoxyaniline with L-alanine in the presence of coupling agents. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Methoxyphenyl)-L-alaninamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenylalaninamide.

Reduction: Formation of N-(4-Methoxyphenyl)-L-alanine.

Substitution: Formation of various substituted phenylalaninamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings

Mécanisme D'action

The mechanism of action of N-(4-Methoxyphenyl)-L-alaninamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-Methoxyphenyl)piperazine (MeOPP): A compound with a similar methoxyphenyl group but different core structure.

N-(4-Methoxyphenyl)-2-aminopropane: Another compound with a methoxyphenyl group but different side chain.

N-(4-Methoxyphenyl)-2-aminobutane: Similar structure with a different side chain length .

Uniqueness

N-(4-Methoxyphenyl)-L-alaninamide is unique due to its specific combination of the methoxyphenyl group and the alaninamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research .

Activité Biologique

N-(4-Methoxyphenyl)-L-alaninamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound is an amide derivative featuring a methoxy-substituted phenyl group attached to an L-alanine backbone. Its molecular formula is C10H13NO2, and it exhibits properties typical of amides, such as stability under physiological conditions.

1. Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties. A study focusing on sulfonamides with phenyl groups demonstrated significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Mechanisms

2. Anti-inflammatory Effects

This compound has been associated with anti-inflammatory effects in various studies. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

3. Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. In vitro studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's .

Table 2: Neuroprotective Mechanisms

| Mechanism | Effect | Reference |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels, enhancing cognitive function | |

| Reduction of Oxidative Stress | Protects neurons from oxidative damage |

Case Study 1: Anticancer Efficacy in Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by maze tests. The compound also reduced amyloid-beta plaque formation, a hallmark of Alzheimer's pathology. These findings support its potential use in neurodegenerative disease therapies .

Research Findings and Future Directions

The biological activity of this compound highlights its multifaceted potential as a therapeutic agent. Ongoing research aims to elucidate its mechanisms further and explore its efficacy in clinical settings.

Future Research Areas:

- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.

- Clinical Trials: Initiating human trials to assess safety and efficacy in treating cancer and neurodegenerative diseases.

- Formulation Development: Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Propriétés

Numéro CAS |

65734-58-9 |

|---|---|

Formule moléculaire |

C10H14N2O2 |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

(2S)-2-amino-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C10H14N2O2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1 |

Clé InChI |

OUXHIQKKEDMJOC-ZETCQYMHSA-N |

SMILES isomérique |

C[C@@H](C(=O)NC1=CC=C(C=C1)OC)N |

SMILES canonique |

CC(C(=O)NC1=CC=C(C=C1)OC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.